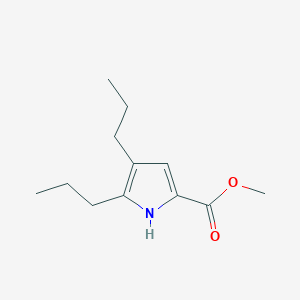![molecular formula C13H17I3O6 B14202626 Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol CAS No. 828940-27-8](/img/structure/B14202626.png)
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is a complex organic compound that features a phenyl ring substituted with three iodine atoms, a hydroxymethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol typically involves multiple steps. One common synthetic route includes the iodination of a methylphenol derivative, followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the iodination and hydroxymethylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using iodine and suitable solvents. The process must be carefully controlled to ensure the correct substitution pattern on the phenyl ring. Additionally, the hydroxymethylation step may be carried out using formaldehyde or other suitable reagents under controlled conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The iodine atoms can be reduced to form less substituted phenyl derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the iodine atoms can produce less substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodine-containing compounds: Similar compounds include other iodinated phenyl derivatives, such as iodoform and iodophenol.
Hydroxymethyl-substituted compounds: Compounds like hydroxymethylbenzene (benzyl alcohol) share the hydroxymethyl functional group.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol is unique due to its specific substitution pattern, which combines multiple iodine atoms with a hydroxymethyl group on a phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
828940-27-8 |
|---|---|
Formule moléculaire |
C13H17I3O6 |
Poids moléculaire |
649.98 g/mol |
Nom IUPAC |
acetic acid;[3-(hydroxymethyl)-2,4,6-triiodo-5-methylphenyl]methanol |
InChI |
InChI=1S/C9H9I3O2.2C2H4O2/c1-4-7(10)5(2-13)9(12)6(3-14)8(4)11;2*1-2(3)4/h13-14H,2-3H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
DWCSUVLHKIDETI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1I)CO)I)CO)I.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


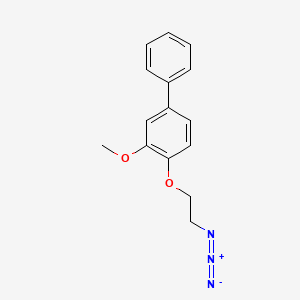
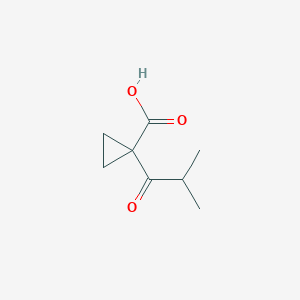
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
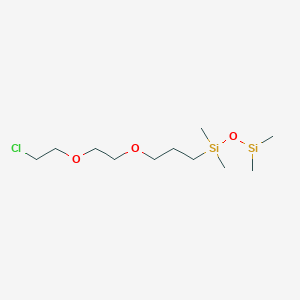
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
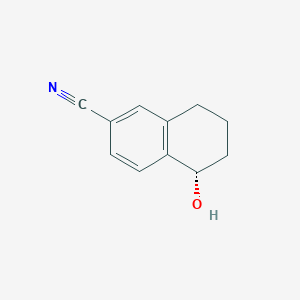
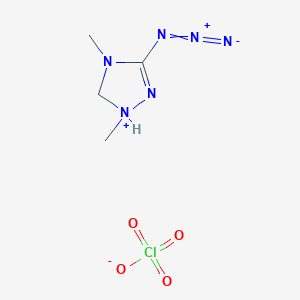
![2-({5-[(Prop-2-yn-1-yl)oxy]pentyl}oxy)oxane](/img/structure/B14202581.png)

![3-Pyridinecarboxylic acid, 2-[4-(1,1-dimethylethyl)phenoxy]-6-methyl-](/img/structure/B14202605.png)
